5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, cyclohexenyl, and fluorophenyl groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. The uniqueness of 5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include:
- 5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Properties
Molecular Formula |
C25H31FN4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-tert-butyl-N-[2-(cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H31FN4/c1-17-23(19-10-12-20(26)13-11-19)24-28-21(25(2,3)4)16-22(30(24)29-17)27-15-14-18-8-6-5-7-9-18/h8,10-13,16,27H,5-7,9,14-15H2,1-4H3 |
InChI Key |
MYYIODNSPPABMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCCC4=CCCCC4 |
Origin of Product |
United States |
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